molecular formula C20H16F3NO B3171099 4-(4-Benzylphenoxy)-2-(trifluoromethyl)aniline CAS No. 946663-31-6

4-(4-Benzylphenoxy)-2-(trifluoromethyl)aniline

Cat. No.: B3171099
CAS No.: 946663-31-6
M. Wt: 343.3 g/mol
InChI Key: JHGZXAKJCKJMSU-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) Derivatives in Advanced Organic Synthesis

Aniline and its derivatives are fundamental building blocks in organic synthesis, prized for their reactivity and versatility. rsc.orgrsc.orgrsc.org The amino group on the aromatic ring can be readily functionalized, making anilines ideal precursors for a vast range of more complex molecules. nih.gov They are integral to the production of pharmaceuticals, agrochemicals, dyes, and polymers. rsc.orgrsc.org In the pharmaceutical industry, the aniline scaffold is a common feature in many drug molecules, including analgesics and antihistamines. rsc.org The ability of the amino group to undergo a variety of chemical transformations, such as acylation, alkylation, and diazotization, provides chemists with a powerful toolkit for constructing intricate molecular architectures. nih.gov

The Role of Trifluoromethylation in Enhancing Molecular Functionality

The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a widely employed strategy in medicinal chemistry and materials science to enhance its functional properties. researchgate.netnih.govacs.org The strong electron-withdrawing nature of the -CF3 group can significantly alter the electronic properties of an aromatic ring, which can, in turn, influence the molecule's reactivity and intermolecular interactions. researchgate.net In the context of drug design, trifluoromethylation is often used to improve a compound's metabolic stability, increase its lipophilicity (which can enhance cell membrane permeability), and improve its binding affinity to biological targets. researchgate.netmdpi.com The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, thereby prolonging the in vivo half-life of a drug. researchgate.net

Contextualizing 4-(4-Benzylphenoxy)-2-(trifluoromethyl)aniline within Contemporary Chemical Research

While specific research on "this compound" is not widely documented in publicly available literature, its structure suggests significant potential as an advanced intermediate in several areas of chemical research. Its multifaceted nature makes it a compelling target for synthesis and a valuable scaffold for the development of new pharmaceuticals, agrochemicals, and high-performance materials. The following sections will explore the hypothetical synthetic pathways, potential properties, and conceivable applications of this intriguing molecule based on the well-established chemistry of its constituent parts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-benzylphenoxy)-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO/c21-20(22,23)18-13-17(10-11-19(18)24)25-16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGZXAKJCKJMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=CC(=C(C=C3)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 4 Benzylphenoxy 2 Trifluoromethyl Aniline

Retrosynthetic Analysis and Key Disconnections for the Chemical Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-(4-benzylphenoxy)-2-(trifluoromethyl)aniline, the analysis reveals two primary strategic bond cleavages, known as disconnections. The most logical disconnections are at the ether C-O bond and the aniline (B41778) C-N bond.

The first key disconnection is the C(aryl)-O bond of the diaryl ether. This cleavage simplifies the molecule into two key precursors: a 2-(trifluoromethyl)aniline (B126271) derivative and a 4-benzylphenol (B16752) moiety. This approach is common for ether synthesis.

A second critical disconnection involves the C(aryl)-N bond of the aniline group. More commonly, this is addressed through a functional group interconversion (FGI), where the amine is traced back to a more synthetically versatile nitro group (-NO₂). The nitro group can be readily introduced onto the aromatic ring and subsequently reduced to the desired amine in a later synthetic step. This leads to a precursor such as a nitro-substituted trifluoromethyl-diaryl ether or, more strategically, a nitro-substituted trifluoromethyl benzene (B151609) derivative that can be elaborated further.

These disconnections form the basis for planning the forward synthesis, guiding the selection of reactions and starting materials.

The 2-(trifluoromethyl)aniline core is a critical building block. Its synthesis can be approached in several ways. A primary strategy involves the introduction of the trifluoromethyl group and the amino group (or its nitro precursor) onto a benzene ring with the correct regiochemistry.

One common pathway is the nitration of benzotrifluoride (B45747), followed by the reduction of the resulting nitrobenzotrifluoride. However, the nitration of benzotrifluoride typically yields a mixture of isomers, with 3-nitrobenzotrifluoride (B1630513) being the major product, and only small amounts of the desired 2-nitro isomer. Therefore, achieving the 2-substituted pattern often requires starting with materials where the regiochemistry is already established.

A more direct route involves the amination of a pre-functionalized benzotrifluoride derivative. This can be achieved through nucleophilic aromatic substitution, where a halogen atom at the 2-position of a benzotrifluoride ring is displaced by an ammonia (B1221849) equivalent. Copper-catalyzed amination is a well-established method for this type of transformation.

The formation of the diaryl ether bond is central to the synthesis of the target molecule. This involves coupling the 2-(trifluoromethyl)aniline core (or its precursor) with a 4-benzylphenol unit. Several robust methods exist for this transformation.

The Ullmann condensation is a classical method that involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542). While effective, traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper. Modern variations have been developed using catalytic amounts of copper with various ligands to facilitate the reaction under milder conditions.

A more contemporary and widely used alternative is the Buchwald-Hartwig C-O cross-coupling reaction . This palladium-catalyzed method couples aryl halides or triflates with alcohols or phenols and is known for its broad substrate scope and tolerance of various functional groups, often proceeding under milder conditions than the Ullmann condensation.

Another valuable method is the Chan-Lam C-O coupling , which utilizes a copper catalyst to couple an arylboronic acid with a phenol. This reaction is often performed under mild conditions, sometimes even at room temperature in the presence of air.

In a plausible synthetic route, a 4-halo-2-(trifluoromethyl)aniline or a 4-halo-1-nitro-2-(trifluoromethyl)benzene would be coupled with 4-benzylphenol using one of these established methodologies to form the diaryl ether linkage.

Detailed Synthetic Pathways to the 2-(Trifluoromethyl)aniline Core

The synthesis of the 2-(trifluoromethyl)aniline core is foundational. The following sections detail specific and reliable methods for preparing its precursors, focusing on industrially relevant and scalable reactions.

The preparation of precursors for the 2-(trifluoromethyl)aniline moiety generally involves either the reduction of a nitro group or the introduction of an amino group via substitution.

The reduction of a nitro group is one of the most common and efficient methods for preparing anilines. Catalytic hydrogenation is a preferred industrial method due to its high efficiency and the clean nature of the reaction, which typically produces water as the only byproduct. A variety of catalysts and hydrogen sources can be employed for this transformation.

A specific and highly relevant example is the preparation of 2-trifluoromethylaniline from 2-trifluoromethyl-4-chloronitrobenzene. This process involves both reduction of the nitro group and dechlorination, which can be achieved in a single step using molecular hydrogen (H₂) over a palladium-on-carbon (Pd/C) catalyst in a polar medium. The reaction proceeds in excellent yield, demonstrating a direct route to the core structure. Other catalytic systems, often employing metals like nickel or cobalt, are also effective for the hydrogenation of aromatic nitro compounds. Transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate, offers an alternative to using high-pressure hydrogen gas and can be highly effective.

Starting MaterialCatalystHydrogen Source/ReagentsSolventConditionsProductYield
2-Trifluoromethyl-4-chloro-nitrobenzenePd/C (5%)H₂Methanol25 g NaOH solution added dropwise2-Trifluoromethylaniline78.8%
2-Trifluoromethyl-4-chloro-nitrobenzenePd/C (3%)Sodium formate, NaOHWaterReflux, 4 hours2-Trifluoromethylaniline~31%
Nitrobenzotrifluoride Isomer MixtureNoble metal, Ni, or Co catalystH₂Solution or meltAddition of Vanadium compoundTrifluoromethylaniline Isomer MixtureHigh
Aromatic Nitro CompoundsPd/C (5 mol%)Ammonium formateMethanolMechanochemical ball millingAromatic AminesQuantitative

An alternative strategy for synthesizing substituted anilines involves the introduction of the amino group onto a pre-functionalized aromatic ring via nucleophilic substitution of a halogen. This process, known as ammonolysis or amination, is particularly useful for producing anilines with specific substitution patterns that are difficult to achieve through nitration/reduction sequences.

This route typically begins with a halogenated benzotrifluoride. For instance, 3,4-dihalobenzotrifluoride can be reacted with ammonia at high temperatures and pressures to produce 2-halo-4-(trifluoromethyl)aniline. This reaction is often carried out in a polar aprotic solvent like N-methylpyrrolidone (NMP) and may be facilitated by an alkali halide such as potassium fluoride. The resulting 2-halo-4-(trifluoromethyl)aniline is a versatile intermediate that can be used in subsequent cross-coupling reactions to form the diaryl ether. Subsequent halogenation can then be performed if needed. The use of copper catalysts is also common in these high-pressure ammonolysis reactions to improve reaction rates and yields.

Starting MaterialReagentsSolventConditionsProductYield
3,4-DichlorobenzotrifluorideAmmonia (gas), Potassium fluorideN,N'-dimethylimidazolidinone235°C, 25-26 kg/cm ², 6 hours2-Chloro-4-trifluoromethyl aniline71.8%
p-ChlorobenzotrifluorideLiquid ammonia, Cuprous chloride, Potassium fluorideN/AHigh temperature and pressure4-Trifluoromethyl-anilineLow
3,4,5-TrichlorobenzotrifluorideLiquid ammoniaN/AMole ratio 1:262,6-Dichloro-4-trifluoromethyl aniline73%
4-Chloro-3-nitro-benzotrifluorideAqueous ammonia, Copper catalyst (optional)Water80-150°C2-Nitro-4-trifluoromethylanilineHigh

Direct Trifluoromethylation of Aniline Rings and Analogues

The introduction of a trifluoromethyl (CF3) group onto an aromatic ring is a critical step in the synthesis of the target molecule. This functional group significantly influences the compound's lipophilicity, metabolic stability, and binding affinity. Direct C-H trifluoromethylation of anilines offers an efficient route, avoiding the need for pre-functionalized substrates.

Reagent-Based Trifluoromethylation Strategies

A variety of electrophilic trifluoromethylating reagents have been developed for the direct introduction of the CF3 group. researchgate.net These reagents typically generate an electrophilic "CF3+" species or a CF3 radical that can react with electron-rich aromatic rings like aniline. researchgate.net The choice of reagent and reaction conditions is crucial for achieving good regioselectivity and yield.

Common electrophilic reagents include hypervalent iodine compounds, such as Togni's reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), and sulfonium (B1226848) salts like Umemoto's reagents (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate). researchgate.net Nickel-catalyzed C-H trifluoromethylation of free anilines using Togni's reagent has been shown to be an efficient method with good functional group tolerance and regioselectivity under mild conditions. researchgate.net Another approach involves the use of sodium trifluoromethanesulfinate (CF3SO2Na, Langlois reagent), which can generate a trifluoromethyl radical. nih.gov

The table below summarizes key reagent-based strategies applicable to the trifluoromethylation of aniline derivatives.

Reagent ClassSpecific ExampleTypical ConditionsNotes
Hypervalent Iodine Togni's ReagentMetal catalyst (e.g., Ni, Cu), solvent (e.g., DMF)Good functional group tolerance, mild conditions. researchgate.net
Sulfonium Salts Umemoto's ReagentOften used for electron-rich aromaticsGenerates an electrophilic CF3+ equivalent. researchgate.net
Sulfinate Salts Langlois Reagent (CF3SO2Na)Radical initiator (e.g., t-BuOOH), solventGenerates a CF3 radical; effective for electron-rich substrates. nih.gov
Catalytic Enantioselective Approaches for Trifluoromethylated Amines

While the target molecule, this compound, is achiral, the broader context of synthesizing trifluoromethylated amines includes advanced catalytic enantioselective methods. These strategies are vital for producing chiral amines where the stereochemistry is crucial for biological activity. nih.gov

One prominent strategy is the catalytic enantioselective reduction of trifluoromethyl-substituted imines. nih.gov This approach can yield enantioenriched α-trifluoromethyl amines. Another innovative method is the catalytic enantioselective isomerization of trifluoromethyl imines to the corresponding amines via a 1,3-proton shift, which has been achieved with high enantioselectivity using chiral organic catalysts. acs.orgnih.gov Furthermore, biocatalytic N–H bond insertion using engineered metalloproteins represents a sustainable and efficient route to enantioenriched α-trifluoromethylated amines. acs.org These methods highlight the progress in asymmetric synthesis, providing access to a wide range of chiral building blocks for medicinal chemistry. nih.govnih.govacs.org

Formation of the 4-(4-Benzylphenoxy) Linkage

The diaryl ether linkage is a key structural motif in the target compound and is prevalent in many biologically active molecules. rsc.org Its formation is typically achieved through cross-coupling reactions.

Aryl Ether Bond Formation Techniques (e.g., Ullmann-type Coupling Reactions)

The Ullmann condensation, first reported in 1903, is a classic method for forming diaryl ethers through the copper-catalyzed coupling of an aryl halide with a phenol. rsc.orgbeilstein-journals.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures (around 200 °C) and stoichiometric amounts of copper. beilstein-journals.orgnih.gov

Modern advancements have led to milder and more efficient Ullmann-type reactions. The use of catalytic amounts of copper salts (e.g., CuI, Cu2O) in combination with various ligands can significantly accelerate the reaction and allow for lower temperatures. acs.orgacs.org These improved conditions tolerate a wider range of functional groups and can be used with sterically hindered substrates. acs.org The choice of base (e.g., Cs2CO3, K2CO3) and solvent (e.g., acetonitrile (B52724), DMSO, toluene) also plays a critical role in the reaction's success. rsc.orgacs.org

Coupling Reactions for Phenoxy Group Introduction

Besides the Ullmann reaction, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-O coupling variant, have become powerful tools for diaryl ether synthesis. rsc.orgorganic-chemistry.org These methods involve the coupling of an aryl halide or triflate with a phenol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.orgwikipedia.orgjk-sci.com

The development of sterically hindered and electron-rich phosphine ligands has been crucial for the success of these reactions, allowing for the coupling of a wide range of substrates, including electron-deficient aryl halides, under mild conditions. wikipedia.orgorganic-chemistry.org Another important method is the Chan-Lam coupling, which uses copper catalysts to couple phenols with arylboronic acids to form diaryl ethers. rsc.orgorganic-chemistry.org

The following table compares these key coupling reactions for diaryl ether formation.

Reaction NameMetal CatalystCoupling PartnersKey Features
Ullmann Coupling Copper (Cu)Aryl Halide + PhenolClassic method, modern versions are milder with ligands. rsc.orgacs.org
Buchwald-Hartwig C-O Coupling Palladium (Pd)Aryl Halide/Triflate + PhenolHighly versatile, broad substrate scope, mild conditions. rsc.orgorganic-chemistry.org
Chan-Lam C-O Coupling Copper (Cu)Arylboronic Acid + PhenolCouples boronic acids with phenols. rsc.orgorganic-chemistry.org

Integration of Functional Groups and Protecting Group Strategies in Complex Aniline Synthesis

The synthesis of a multi-functionalized molecule like this compound requires careful planning to manage the reactivity of different functional groups. Protecting groups are often essential to temporarily mask a reactive site, preventing it from undergoing undesired side reactions during subsequent synthetic steps.

For anilines, the amino group (-NH2) is particularly reactive. It is nucleophilic and can be easily oxidized or protonated by strong acids, which would alter its directing effect in electrophilic aromatic substitution from ortho,para-directing to meta-directing. To circumvent these issues, the amine is often protected, for example, as an amide (e.g., acetanilide). The amide group reduces the nucleophilicity of the nitrogen and its steric bulk can favor para-substitution. After the desired transformations are complete, the protecting group is removed to regenerate the free amine.

In a potential synthesis of the target compound, one might start with a protected aniline, perform the trifluoromethylation and the diaryl ether formation, and then deprotect the amino group in the final step. The choice of protecting group is critical and depends on its stability to the conditions of the planned reaction sequence and the mildness of the conditions required for its removal. Orthogonal protecting group strategies, where different protecting groups can be removed selectively without affecting others, are particularly valuable in complex syntheses. researchgate.net

Chemoselectivity Considerations in Multi-step Synthesis

In the multi-step synthesis of polysubstituted anilines, chemoselectivity—the ability to react with one functional group in the presence of others—is a critical consideration. The synthesis of this compound involves the assembly of three distinct components around a benzene ring, a process that is highly dependent on the directing effects of the substituents and their inherent reactivity.

A plausible synthetic strategy would likely involve the sequential introduction of the substituents onto a common starting material. The order of these reactions is crucial. For instance, the amino group is a strong ortho-, para-director, which would influence the position of incoming electrophiles. Conversely, the trifluoromethyl group is a meta-director and strongly deactivating. The benzylphenoxy group is also an ortho-, para-director. Therefore, the sequence of reactions must be designed to exploit these directing effects to achieve the desired 1,2,4-substitution pattern.

A key challenge is managing the reactivity of the aniline amino group, which is susceptible to oxidation and can participate in undesired side reactions. youtube.com To achieve selective transformations at other positions on the aromatic ring, the amino group often needs to be temporarily deactivated or "protected." libretexts.org For instance, direct functionalization of C-H bonds is an efficient alternative to multi-step syntheses that often require pre-functionalized starting materials, though achieving selectivity at remote positions can be challenging. uva.nl

Application of Amine Protecting Groups in Aniline Synthesis

Given the high reactivity of the amino group in anilines, protecting it is a common and often necessary strategy in multi-step syntheses. libretexts.org Protection prevents the amine from undergoing unwanted reactions, such as oxidation or acylation, while other transformations are carried out on the aromatic ring. youtube.com The choice of protecting group is critical and depends on its stability to the subsequent reaction conditions and the ease of its removal once its purpose is served.

Commonly used protecting groups for amines include acyl groups and carbamates. masterorganicchemistry.com

Acylation: The amino group can be converted to an amide, for example, by reaction with acetyl chloride. The resulting acetamide (B32628) is significantly less nucleophilic and less activating towards the aromatic ring. This protection strategy is effective, and the acetyl group can typically be removed under basic conditions to regenerate the aniline. youtube.comwikipedia.org

Carbamates: Carbamate protecting groups, such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc), are widely used in organic synthesis. masterorganicchemistry.commasterorganicchemistry.com These groups are readily installed and can be removed under specific, mild conditions, offering a high degree of control in complex syntheses. masterorganicchemistry.commasterorganicchemistry.com For instance, the Boc group is stable to a wide range of reaction conditions but can be easily removed with acid, such as trifluoroacetic acid. masterorganicchemistry.com The Cbz group is notable for its removal by catalytic hydrogenation. masterorganicchemistry.com

The selection of an appropriate protecting group would depend on the specific reaction conditions planned for the introduction of the benzylphenoxy and trifluoromethyl moieties.

Protecting GroupIntroduction ReagentRemoval ConditionsKey Features
Acetyl (Ac)Acetyl chloride, Acetic anhydrideAcidic or basic hydrolysisSimple, cost-effective
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (B1257347) (Boc₂O)Strong acid (e.g., TFA)Stable to many nucleophiles and bases
Benzyloxycarbonyl (Cbz)Benzyl (B1604629) chloroformate (CbzCl)Catalytic hydrogenation (H₂, Pd/C)Orthogonal to acid- and base-labile groups
9-Fluorenylmethyloxycarbonyl (Fmoc)Fmoc-Cl, Fmoc-OSuBase (e.g., piperidine)Sensitive to basic conditions

Optimization of Sequential Reaction Conditions for Target Compound Synthesis

The successful synthesis of this compound hinges on the optimization of each step in the reaction sequence. This involves careful selection of reagents, catalysts, solvents, and reaction temperatures to maximize yield and minimize the formation of byproducts.

A potential synthetic route could start with a pre-functionalized aniline or nitrobenzene (B124822) derivative. For example, starting with a commercially available trifluoromethyl-substituted aniline, the benzylphenoxy group could be introduced via a nucleophilic aromatic substitution or a cross-coupling reaction. The conditions for such reactions, including the choice of catalyst (e.g., palladium or copper-based), base, and solvent, would need to be meticulously optimized.

Continuous flow processing is an increasingly adopted technology in multi-step synthesis that can offer significant advantages in terms of safety, efficiency, and scalability. nih.gov This approach allows for precise control over reaction parameters and can be particularly beneficial for hazardous reactions or those requiring rapid mixing or heat transfer. nih.gov The integration of real-time process analytical technology (PAT) with continuous flow systems enables rapid optimization and control of complex reaction sequences. nih.gov

Furthermore, the development of novel catalytic systems continues to provide more efficient and selective methods for the synthesis of complex anilines. For instance, palladium-catalyzed C-H olefination of aniline derivatives offers a direct route to functionalized anilines under mild conditions. uva.nl While not directly applicable to the synthesis of the target compound, this illustrates the ongoing innovation in the field that can inspire new synthetic strategies.

The optimization process would involve systematically varying reaction parameters and analyzing the outcomes to identify the conditions that provide the highest yield and purity of the desired product at each stage of the synthesis.

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Purity Assessment of Complex Aromatic Amines

Chromatography is a cornerstone of modern chemical analysis, enabling the separation of components within a mixture based on their differential distribution between a stationary phase and a mobile phase. For a multifaceted molecule like 4-(4-Benzylphenoxy)-2-(trifluoromethyl)aniline, a combination of chromatographic techniques is typically employed for isolation, purification, and purity verification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive organic compounds, making it exceptionally well-suited for assessing the purity of complex aromatic amines. sielc.comresearchgate.netrsc.org A reverse-phase HPLC method is commonly developed for such molecules, utilizing a non-polar stationary phase and a polar mobile phase.

For this compound, a typical HPLC analysis would be performed on a C18 column. The mobile phase would likely consist of a gradient mixture of acetonitrile (B52724) and water, allowing for the efficient elution of the highly non-polar compound while separating it from more polar impurities or unreacted starting materials. Detection is typically achieved using a UV detector, set at a wavelength where the aromatic rings exhibit strong absorbance, such as 254 nm. The retention time of the main peak provides a qualitative measure for identification against a reference standard, while the peak area allows for quantitative determination of purity.

Table 1: Representative HPLC Parameters for Purity Analysis

ParameterCondition
InstrumentAlliance HPLC System or equivalent
ColumnReverse Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater
Mobile Phase BAcetonitrile
GradientStart at 60% B, ramp to 95% B over 15 min, hold for 5 min
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Injection Volume10 µL
Expected Retention Time~12.5 min
Purity Assessment>99% (by peak area)

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. While the target compound, this compound, has a relatively high molecular weight and boiling point, GC analysis is feasible, often employing high-temperature capillary columns and programmed temperature ramps. GC is particularly useful for detecting more volatile impurities that may not be well-resolved by HPLC.

The analysis is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) provides general sensitivity for organic compounds, while a mass spectrometer (MS) detector offers definitive identification of the parent compound and any impurities based on their mass-to-charge ratio and fragmentation patterns. researchgate.net For certain amines, chemical derivatization may be employed to increase volatility and improve peak shape, although this adds a step to the sample preparation process. jfda-online.commdpi.com

Table 2: Typical GC Parameters for Impurity Profiling

ParameterCondition
InstrumentGC system with FID or MS detector
ColumnHP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)
Carrier GasHelium, constant flow 1.2 mL/min
Inlet Temperature280 °C
Oven ProgramStart at 150 °C, hold 2 min, ramp at 15 °C/min to 300 °C, hold 10 min
Detector Temperature300 °C (FID) or MS Transfer Line at 290 °C
Expected Retention Time~15.8 min

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of a chemical reaction. beilstein-journals.orgbeilstein-journals.orgresearchgate.netwalisongo.ac.id In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. beilstein-journals.org

The separation is performed on a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. A solvent system, or eluent, is chosen based on the polarity of the compounds to be separated. For this particular compound, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is effective. The separated spots are visualized, often under UV light, where the aromatic rings will appear as dark spots on a fluorescent background. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system.

Table 3: TLC System for Reaction Monitoring

ParameterDescription
Stationary PhaseSilica gel 60 F254 aluminum plates
Mobile Phase (Eluent)Hexane:Ethyl Acetate (4:1, v/v)
VisualizationUV light at 254 nm
Expected Rf (Product)~0.45
Expected Rf (Starting Materials)Varies (e.g., 4-Benzylphenol (B16752) ~0.30)

Following a synthesis, column chromatography is the primary method for the purification and isolation of the target compound from byproducts and unreacted starting materials on a preparative scale. beilstein-archives.orgrsc.orgresearchgate.netcolumn-chromatography.com This technique operates on the same principles as TLC but is used to separate larger quantities of material.

For the isolation of this compound, silica gel is the most common stationary phase. beilstein-journals.org The crude reaction mixture is loaded onto the top of a packed column, and a solvent system, typically starting with a low polarity eluent (e.g., pure hexane) and gradually increasing in polarity (e.g., by adding ethyl acetate), is passed through the column. This gradient elution allows for the separation of compounds based on their affinity for the silica gel. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the isolated compound.

Table 4: Parameters for Preparative Column Chromatography Purification

ParameterDescription
Stationary PhaseSilica Gel (60-120 mesh)
Eluent SystemGradient elution from 100% Hexane to 20% Ethyl Acetate in Hexane
Loading MethodDry loading (adsorbed onto a small amount of silica)
Fraction CollectionBased on TLC analysis of eluted fractions
OutcomeIsolation of the target compound with >99% purity

Spectroscopic Methods for Molecular Structure Elucidation

Once the compound has been purified, spectroscopic methods are employed to confirm that the desired molecular structure has been obtained. These techniques probe the interaction of molecules with electromagnetic radiation to provide detailed information about their atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton), ¹³C, and ¹⁹F, one can deduce the complete carbon-hydrogen framework and the placement of other key atoms. nih.gov For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides unambiguous structural confirmation. rsc.orgnih.gov The high gyromagnetic ratio and 100% natural abundance of the ¹⁹F nucleus make it an excellent probe for fluorinated compounds. biophysics.orgnih.gov

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The spectrum for this compound would show distinct signals for the amine (-NH₂) protons, the benzylic (-CH₂-) protons, and the various aromatic protons on the three separate phenyl rings. The integration of these signals corresponds to the number of protons of each type, while the splitting patterns (multiplicity) arise from spin-spin coupling with adjacent protons, providing connectivity information.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The trifluoromethyl (-CF₃) group is a key diagnostic feature, appearing as a quartet due to coupling with the three fluorine atoms. The carbons directly bonded to the -CF₃ group will also show coupling. The spectrum will display distinct signals for the aromatic carbons and the single aliphatic benzylic carbon.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly simple and informative for this molecule. It is expected to show a single sharp signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift is highly characteristic of the electronic environment of the CF₃ group on the aromatic ring. acs.orgimperial.ac.ukrsc.org

Table 5: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.45 - 7.30m-6HAromatic H (Benzyl C₆H₅ & H-6 on CF₃-aniline ring)
7.15dJ = 8.5 Hz2HAromatic H (ortho to Benzyl (B1604629) on phenoxy ring)
6.95dJ = 8.5 Hz2HAromatic H (ortho to Ether on phenoxy ring)
6.85ddJ = 8.4, 2.1 Hz1HAromatic H (H-5 on CF₃-aniline ring)
6.70dJ = 8.4 Hz1HAromatic H (H-4 on CF₃-aniline ring)
5.05s-2HBenzylic CH₂
4.10br s-2HAmine NH₂

Table 6: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Assignment
156.5Aromatic C (C-O on phenoxy ring)
147.2Aromatic C (C-O on aniline (B41778) ring)
142.1Aromatic C (C-N on aniline ring)
137.0Aromatic C (ipso-C of benzyl ring)
134.8Aromatic C (C-Benzyl on phenoxy ring)
130.5Aromatic CH (phenoxy ring)
128.8Aromatic CH (benzyl ring)
127.7Aromatic CH (benzyl ring)
127.3Aromatic CH (benzyl ring)
126.5Aromatic CH (aniline ring)
123.8q, J ≈ 272 HzCF₃
119.5Aromatic CH (phenoxy ring)
118.0q, J ≈ 31 HzAromatic C (C-CF₃ on aniline ring)
117.5Aromatic CH (aniline ring)
115.9Aromatic CH (aniline ring)
41.5Benzylic CH₂

Table 7: Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
-61.5s-CF₃

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Key expected vibrations include:

N-H Stretching: Symmetrical and asymmetrical stretches for the primary amine (-NH₂) group, typically appearing in the region of 3300-3500 cm⁻¹. nist.gov

Aromatic C-H Stretching: Signals just above 3000 cm⁻¹.

Aromatic C=C Stretching: A series of sharp peaks between 1450 and 1600 cm⁻¹.

C-O-C Stretching: A strong absorption band for the diaryl ether linkage, expected around 1200-1250 cm⁻¹.

C-F Stretching: Strong, characteristic absorptions for the trifluoromethyl group, typically found in the 1100-1350 cm⁻¹ region. chemicalbook.com

Table 3: Characteristic IR Absorption Frequencies for Aniline Derivatives

Functional Group Vibration Mode Typical Frequency Range (cm⁻¹) Reference
Amine (-NH₂) N-H Stretch 3300 - 3500
Aromatic Ring C-H Stretch 3000 - 3100 nist.gov
Aromatic Ring C=C Stretch 1450 - 1600 nist.gov
Ether (-C-O-C-) C-O Stretch 1200 - 1250

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns. For this compound (C₂₀H₁₆F₃NO), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula by providing a highly accurate mass measurement.

The fragmentation pattern in electron ionization (EI-MS) would likely involve characteristic cleavages of the molecule. Key expected fragments include:

The molecular ion [M]⁺.

A fragment corresponding to the loss of the benzyl group ([M-91]⁺), resulting from the cleavage of the benzylic C-C bond.

Fragments arising from the cleavage of the ether bond.

This fragmentation data is crucial for confirming the connectivity of the different structural subunits within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions, particularly in systems with conjugated π-electrons. The structure of this compound contains multiple chromophores (the substituted benzene (B151609) rings) that absorb in the UV region. The spectrum is expected to show distinct absorption maxima (λmax) corresponding to π→π* transitions within the aromatic systems. The extended conjugation across the diaryl ether linkage influences the position and intensity of these absorption bands. mu-varna.bg Analysis of the UV-Vis spectrum helps to confirm the presence and extent of the conjugated electronic system within the molecule.

Elemental Composition Analysis of Aniline Derivatives

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical values calculated from the proposed molecular formula. For this compound, with a molecular formula of C₂₀H₁₆F₃NO, a close correlation between the experimental and theoretical percentages of C, H, and N would provide strong evidence to confirm the empirical and molecular formula.

Table 4: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Count Total Mass Percentage
Carbon C 12.011 20 240.22 67.21%
Hydrogen H 1.008 16 16.128 4.51%
Fluorine F 18.998 3 56.994 15.92%
Nitrogen N 14.007 1 14.007 3.91%
Oxygen O 15.999 1 15.999 4.47%

| Total | | | | 357.348 | 100.00% |

Theoretical and Computational Investigations of 4 4 Benzylphenoxy 2 Trifluoromethyl Aniline

Quantum Chemical Approaches to Electronic Structure and Properties

Quantum chemical methods are indispensable tools for elucidating the electronic structure and predicting the physicochemical properties of molecules. These computational approaches allow for a detailed understanding of molecular geometry, orbital energies, and electron distribution, which collectively govern the molecule's reactivity and interactions.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying molecular systems due to its favorable balance of accuracy and computational cost. DFT methods are used to investigate the electronic properties of molecules, such as 4-(4-Benzylphenoxy)-2-(trifluoromethyl)aniline, by calculating the electron density.

Theoretical investigations on related aniline (B41778) derivatives, such as 2-(trifluoromethyl)aniline (B126271), have been carried out using DFT methods to analyze their structural, electronic, and thermodynamic characteristics. researchgate.net For instance, the B3LYP functional combined with a 6-311++G(d,p) basis set is commonly employed for geometry optimization and vibrational frequency calculations. doaj.orgresearchgate.net Such calculations on analogous compounds reveal the significant influence of substituent groups on the benzene (B151609) ring's geometry and electronic properties. researchgate.net

For this compound, the electron-withdrawing nature of the trifluoromethyl group at the ortho position is expected to decrease the electron density on the aniline ring and the amino group. Conversely, the benzylphenoxy group at the para position, particularly the phenoxy moiety, can act as an electron-donating group through resonance. DFT calculations would be crucial to quantify these competing electronic effects.

Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap generally implies higher reactivity. In studies of similar Schiff bases derived from aniline derivatives, DFT has been used to calculate these frontier molecular orbitals to understand their molecular properties. samipubco.com

Table 1: Predicted Electronic Properties of Substituted Anilines from DFT Studies
PropertyTypical Value/Observation for Analogous CompoundsPredicted Significance for this compound
HOMO Energy Influenced by electron-donating/withdrawing groups.The benzylphenoxy group would likely raise the HOMO energy, while the trifluoromethyl group would lower it.
LUMO Energy Lowered by electron-withdrawing groups.The trifluoromethyl group is expected to significantly lower the LUMO energy, enhancing its electrophilic character.
HOMO-LUMO Gap Varies with substitution pattern; smaller gaps indicate higher reactivity.The combination of substituents would result in a moderate HOMO-LUMO gap, influencing its reactivity profile.
Dipole Moment Sensitive to the nature and position of substituents.A significant dipole moment is expected due to the asymmetric substitution with electronegative fluorine and oxygen atoms.

Ab initio methods are quantum chemical calculations based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate results for certain properties.

Studies on benzyl-type radicals and cations have utilized ab initio calculations to determine optimized geometries and stabilization energies. acs.orgidpublications.org For a molecule like this compound, ab initio methods could be employed to obtain a highly accurate molecular geometry, paying special attention to the dihedral angles between the three aromatic rings. These methods are also valuable for calculating precise interaction energies, such as intramolecular hydrogen bonding, which may occur between the amino group and the ether oxygen or the fluorine atoms of the trifluoromethyl group. researchgate.net Furthermore, ab initio calculations are the gold standard for benchmarking the results obtained from more computationally efficient DFT methods.

Computational Modeling of Reaction Mechanisms and Kinetics for Aniline Transformations

Computational modeling is a powerful tool for investigating the mechanisms and kinetics of chemical reactions involving aniline derivatives. It allows for the exploration of reaction pathways, the identification of transient species like transition states, and the calculation of activation energies, which are crucial for understanding reaction rates.

The determination of transition state (TS) structures and their corresponding activation energies is fundamental to understanding reaction kinetics. DFT calculations are widely used for this purpose. For aniline transformations, computational studies have successfully located transition states for various reactions, including radical additions and electrophilic substitutions. beilstein-journals.orgmdpi.com

For instance, in the study of intramolecular radical addition to substituted anilines, the dispersion-corrected PW6B95-D3 functional was found to provide accurate activation barriers. beilstein-journals.orgnih.govd-nb.info For this compound, locating the transition states for reactions such as N-alkylation or aromatic substitution would involve mapping the potential energy surface. The calculated activation energy would indicate the feasibility of a proposed reaction pathway. DFT transition-state modeling has been shown to be effective in assessing reaction pathways by calculating these activation energies. acs.org

Table 2: Representative Activation Energies for Reactions of Aniline Derivatives from Computational Studies
Reaction TypeAnalogous SystemMethodCalculated Activation Energy (kcal/mol)
Radical Addition Intramolecular addition to substituted anilinesPW6B95-D3~10-20
Reaction with OH radicals 4-Methyl Aniline + OHM06-2X/CCSD(T)Varies with pathway
Michael Addition Various Michael acceptorsDFT11.4 - 33.5

Note: These values are for analogous systems and serve as an estimation for potential reactions involving the title compound.

Reactions are typically carried out in a solvent, and the surrounding medium can significantly influence reactivity. Computational solvation models are used to account for these environmental effects. These models can be broadly categorized as implicit or explicit. wikipedia.org

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. q-chem.com This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvation models involve including a number of individual solvent molecules in the calculation. nih.gov While more computationally intensive, explicit models can capture specific solute-solvent interactions like hydrogen bonding. osti.gov

In studies of substituted anilines, incorporating solvation effects through ab initio methods has been shown to improve the accuracy of predictive models. nih.gov For a molecule like this compound, which has both polar (amino, trifluoromethyl, ether) and nonpolar (benzyl, phenyl) regions, the choice of solvent would significantly impact its reactivity. Solvation models would be essential to accurately predict reaction outcomes and kinetics in different solvent environments. beilstein-journals.orgnih.govd-nb.info

Computational studies have provided detailed insights into the mechanisms of radical addition and electrophilic substitution on aniline derivatives.

Radical Addition: The intramolecular radical addition to substituted anilines has been investigated using DFT. beilstein-journals.orgnih.govd-nb.info These studies have shown that polar effects are highly important, with electrophilic radicals reacting faster with more nucleophilic arenes. beilstein-journals.orgd-nb.info The electron-withdrawing trifluoromethyl group in this compound would decrease the nucleophilicity of the aniline ring, potentially slowing down radical addition reactions compared to unsubstituted aniline. However, the electron-donating character of the para-substituent could counteract this effect to some extent.

Electrophilic Substitution: Aniline and its derivatives readily undergo electrophilic aromatic substitution. The amino group is a strong activating group and is ortho-, para-directing. In this compound, the positions ortho to the amino group (positions 3 and 5) are the most likely sites for electrophilic attack. The trifluoromethyl group at position 2 would sterically hinder attack at position 3 and its electron-withdrawing nature would deactivate this position. Therefore, position 5 is predicted to be the most favorable site for electrophilic substitution. Computational analysis of the transition states for electrophilic attack at different positions would provide quantitative support for this prediction. Studies on the reaction of anilines with various electrophiles have been conducted to elucidate these pathways. rsc.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, Density Functional Theory (DFT) is a prominent method for forecasting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions are invaluable for structural elucidation and for understanding the electronic environment of the molecule.

NMR Spectroscopy

The prediction of NMR spectra through computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) approach within DFT, has become a standard procedure for chemists. nih.gov This method calculates the isotropic magnetic shielding tensors, which can be converted into chemical shifts. For this compound, the predicted ¹H and ¹³C NMR chemical shifts are influenced by the electronic effects of its constituent functional groups.

The electron-withdrawing nature of the trifluoromethyl (-CF₃) group is expected to deshield nearby protons and carbons, shifting their signals to a higher frequency (downfield). researchgate.net Conversely, the amino (-NH₂) and ether (-O-) groups are generally electron-donating, which would cause an upfield shift for adjacent nuclei. The benzyl (B1604629) and phenoxy rings introduce complex aromatic signals, with the specific positions of protons and carbons depending on their location relative to the substituents.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on computational principles, as specific experimental data for this compound is not publicly available.)

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (Aniline Ring)6.8 - 7.5115 - 130
Aromatic CH (Phenoxy Ring)7.0 - 7.4120 - 130
Aromatic CH (Benzyl Ring)7.2 - 7.6125 - 130
Methylene CH₂5.170
Amine NH₂4.5 - 5.5N/A
Quaternary CarbonsN/A135 - 155
CF₃ CarbonN/A120 - 125 (quartet)

IR Spectroscopy

Theoretical IR spectroscopy, also commonly calculated using DFT methods, predicts the vibrational frequencies of a molecule. spectroscopyonline.com These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. For this compound, several characteristic absorption bands are anticipated.

The N-H stretching vibrations of the primary amine group are expected in the range of 3300-3500 cm⁻¹. The trifluoromethyl group will exhibit strong C-F stretching bands, typically between 1100 and 1300 cm⁻¹. The aromatic ether linkage (Ar-O-C) is characterized by asymmetric and symmetric stretching vibrations, with the asymmetric C-O-C stretch being particularly prominent, often appearing between 1200 and 1275 cm⁻¹. fiveable.me The benzene rings will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Predicted IR Absorption Bands for this compound (Note: These are hypothetical values based on computational principles.)

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
N-H (Aniline)Stretching3300 - 3500
Aromatic C-HStretching3000 - 3100
Aromatic C=CStretching1400 - 1600
C-O-C (Ether)Asymmetric Stretching1200 - 1275
C-F (Trifluoromethyl)Stretching1100 - 1300

UV-Vis Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules, including their maximum absorption wavelengths (λmax). mdpi.comnih.gov The UV-Vis spectrum of this compound is determined by the electronic transitions between molecular orbitals, primarily the π → π* transitions within the aromatic systems. The aniline and substituted benzene rings act as chromophores. The presence of the auxochromic amino and ether groups is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. TD-DFT calculations can predict the energies of these transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Predicted UV-Vis Absorption Data for this compound (Note: These are hypothetical values based on computational principles.)

TransitionPredicted λmax (nm)Oscillator Strength (f)
π → π280 - 320> 0.1
π → π230 - 260> 0.2

Computational Structure-Reactivity Correlations for Substituted Anilines

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govresearchgate.net For substituted anilines, QSAR models are frequently developed to predict properties such as toxicity, environmental fate, and reaction rates. researchgate.net These models are built upon various molecular descriptors that quantify the physicochemical properties of the molecules.

A typical QSAR model can be represented by a linear equation:

log(1/C) = k₁σ + k₂logP + k₃Es + ... + constant

Where C is the concentration required for a certain biological effect, σ is the Hammett electronic parameter, logP is the logarithm of the partition coefficient (a measure of lipophilicity), and Es is a steric parameter. mlsu.ac.in

Physicochemical Parameters in QSAR

Several key physicochemical parameters are calculated to build robust QSAR models for substituted anilines: frontiersin.org

Lipophilicity Parameters: The octanol-water partition coefficient (logP) is a crucial descriptor that measures the hydrophobicity of a molecule. It influences the compound's ability to cross cell membranes.

Electronic Parameters: These descriptors quantify the electronic effects of substituents on the aromatic ring. The Hammett constant (σ) is a primary example, reflecting the electron-donating or electron-withdrawing nature of a substituent. wikipedia.orgoxfordreference.com Quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also vital, as they relate to the molecule's ability to donate or accept electrons. researchgate.net

Steric Parameters: These parameters, such as Taft's steric parameter (Es) and molar refractivity, describe the size and shape of the substituents, which can influence how a molecule interacts with a receptor or active site.

Electronic Effects and the Hammett Equation

The reactivity of the aniline moiety in this compound is significantly influenced by its substituents. The Hammett equation, log(k/k₀) = ρσ, provides a quantitative measure of these electronic effects. pharmacy180.com

σ (Substituent Constant): This value is characteristic of a particular substituent in a specific position (meta or para). A positive σ value indicates an electron-withdrawing group, which decreases the electron density on the aromatic ring and the basicity of the amino group. A negative σ value signifies an electron-donating group. libretexts.org

ρ (Reaction Constant): This value is characteristic of a particular reaction and reflects its sensitivity to electronic effects.

For this compound, the trifluoromethyl group at the ortho position is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms, an effect primarily transmitted via induction. nih.gov This is expected to significantly decrease the basicity of the aniline nitrogen. The 4-(4-benzylphenoxy) group at the para position has a more complex electronic effect, involving both inductive and resonance contributions from the ether oxygen. While the oxygen atom is inductively withdrawing, it can donate a lone pair of electrons into the aromatic ring via resonance, which would be an electron-donating effect.

Illustrative Hammett Constants for Relevant Substituents

SubstituentPositionHammett Constant (σ)Electronic Effect
-CF₃meta+0.43Electron-withdrawing
-CF₃para+0.54Electron-withdrawing
-OCH₃para-0.27Electron-donating (Resonance)
-OC₆H₅para-0.03Weakly Electron-donating
-CH₂C₆H₅para-0.17Electron-donating (Inductive)

By analyzing these parameters, a QSAR model could predict the reactivity of this compound in various chemical reactions, such as electrophilic aromatic substitution or N-acylation, relative to other substituted anilines. The strong electron-withdrawing nature of the -CF₃ group would likely render the amino group less nucleophilic and the aromatic ring less susceptible to electrophilic attack compared to unsubstituted aniline. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-(4-Benzylphenoxy)-2-(trifluoromethyl)aniline, and how can reaction conditions be optimized for higher yields?

  • Answer : The compound is synthesized via multi-step routes involving bromination and coupling reactions. For example, bromination of the aniline core using N-bromosuccinimide (NBS) in DMF at 60°C achieves yields up to 89% by selectively targeting the aromatic ring . Optimization includes controlled reagent addition (e.g., NBS in batches) and temperature modulation to suppress side reactions. Purification via reverse-phase chromatography (e.g., C18 columns with acetonitrile-water gradients) ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic features should researchers prioritize?

  • Answer :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR resolve splitting patterns caused by trifluoromethyl and benzylphenoxy groups. For example, the 19F^{19}\text{F} NMR δ ≈ -60 to -70 ppm confirms CF3_3 groups, while aromatic protons show complex coupling .
  • LCMS : Molecular ion peaks (e.g., m/z 407 [M+H]+^+) and retention times (e.g., 0.81–1.32 min under specific HPLC conditions) validate molecular weight and purity .

Q. What is the role of this compound in agrochemical development, and what biological mechanisms does it target?

  • Answer : As a key intermediate in Broflanilide synthesis, it contributes to noncompetitive GABA receptor antagonism. The metabolite desmethyl-broflanilide binds to RDL receptors, overcoming resistance in pests like Spodoptera frugiperda .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective bromination of this compound using NBS?

  • Answer : Bromination proceeds via electrophilic aromatic substitution. The electron-withdrawing trifluoromethyl group directs electrophiles to the ortho and para positions, while the benzylphenoxy group (electron-donating) further modulates reactivity. Steric hindrance from the bulky substituents favors bromination at less hindered sites .

Q. How can researchers resolve overlapping signals in NMR spectra caused by fluorine-hydrogen coupling in derivatives of this compound?

  • Answer : Advanced techniques like 19F^{19}\text{F}-1H^{1}\text{H} heteronuclear correlation (HETCOR) or gradient-enhanced COSY suppress splitting artifacts. High-field NMR (≥500 MHz) and low-temperature experiments also enhance resolution .

Q. What strategies mitigate by-product formation during large-scale synthesis of this compound?

  • Answer : Key strategies include:

  • Temperature control : Maintaining 60°C during bromination minimizes polybrominated by-products .
  • Inert atmosphere : Prevents oxidative degradation of the aniline group .
  • Stepwise purification : Sequential use of solvent extraction (ethyl acetate/water) and column chromatography removes unreacted intermediates .

Q. How do electronic effects of substituents influence the reactivity of this compound in further functionalization?

  • Answer : The trifluoromethyl group (-CF3_3) deactivates the ring via strong electron-withdrawing effects, directing electrophiles to the meta position relative to itself. Conversely, the benzylphenoxy group donates electrons through resonance, activating specific sites for nucleophilic attacks (e.g., amidation or alkylation) .

Q. What degradation pathways are observed under improper storage conditions, and how can stability be enhanced?

  • Answer : Exposure to light or moisture leads to hydrolysis of the aniline group, forming quinone-like by-products. Storage at -20°C under inert gas (e.g., argon) in amber vials extends shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.